molecular formula C14H8N2O5 B14263286 (Z)-4-((5-Nitrofuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one

(Z)-4-((5-Nitrofuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one

Cat. No.: B14263286
M. Wt: 284.22 g/mol
InChI Key: WCBGXIFIOVRXGJ-FLIBITNWSA-N
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Description

(Z)-4-((5-Nitrofuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a nitrofuran moiety linked to an oxazol-5(4H)-one ring, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((5-Nitrofuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 5-nitrofuran-2-carbaldehyde with 2-phenyloxazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-((5-Nitrofuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrofuran derivatives.

Scientific Research Applications

(Z)-4-((5-Nitrofuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-4-((5-Nitrofuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. The nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress and damage to cellular components. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where the compound induces cell death through oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Nitrofurazone: A related compound with similar antimicrobial properties.

    Nifuroxazide: Another nitrofuran derivative used as an antibacterial agent.

    Furazolidone: A nitrofuran compound with antiprotozoal activity.

Uniqueness

(Z)-4-((5-Nitrofuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one is unique due to its combination of a nitrofuran moiety with an oxazol-5(4H)-one ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H8N2O5

Molecular Weight

284.22 g/mol

IUPAC Name

(4Z)-4-[(5-nitrofuran-2-yl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C14H8N2O5/c17-14-11(8-10-6-7-12(20-10)16(18)19)15-13(21-14)9-4-2-1-3-5-9/h1-8H/b11-8-

InChI Key

WCBGXIFIOVRXGJ-FLIBITNWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(O3)[N+](=O)[O-])/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)O2

Origin of Product

United States

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